
Nickel;sulfanylidenetungsten
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel;sulfanylidenetungsten is a compound that combines nickel, sulfur, and tungsten. This compound is of interest due to its unique chemical properties and potential applications in various fields, including catalysis, materials science, and nanotechnology. The combination of these elements results in a compound with distinct characteristics that make it valuable for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of nickel;sulfanylidenetungsten typically involves the reaction of nickel salts with tungsten sulfide under controlled conditions. One common method is the solid-state reaction, where nickel chloride and tungsten disulfide are mixed and heated at high temperatures to form the desired compound. The reaction conditions, such as temperature and duration, are crucial to ensure the formation of a pure product.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as chemical vapor deposition (CVD) or hydrothermal synthesis. These methods allow for the controlled deposition of the compound on various substrates, making it suitable for large-scale applications.
Analyse Chemischer Reaktionen
Types of Reactions: Nickel;sulfanylidenetungsten undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of nickel and tungsten, which can exhibit multiple oxidation states.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride.
Substitution: Substitution reactions may involve the replacement of sulfur atoms with other chalcogens or halogens under specific conditions.
Major Products: The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may result in the formation of nickel oxide and tungsten oxide, while reduction could yield elemental nickel and tungsten.
Wissenschaftliche Forschungsanwendungen
Nickel;sulfanylidenetungsten has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: The compound’s unique properties make it useful in the development of biosensors and other diagnostic tools.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical imaging.
Industry: this compound is employed in the production of high-performance materials, such as coatings and alloys, due to its excellent mechanical and thermal properties.
Wirkmechanismus
The mechanism by which nickel;sulfanylidenetungsten exerts its effects involves the interaction of its constituent elements with various molecular targets. Nickel and tungsten can form coordination complexes with other molecules, influencing their reactivity and stability. The sulfur atoms in the compound can also participate in redox reactions, further enhancing its catalytic activity. These interactions are crucial for the compound’s effectiveness in various applications, from catalysis to materials science.
Vergleich Mit ähnlichen Verbindungen
- Nickel-tungsten alloys
- Nickel sulfide (NiS)
- Tungsten disulfide (WS2)
- Nickel oxide (NiO)
Eigenschaften
CAS-Nummer |
95535-77-6 |
|---|---|
Molekularformel |
NiSW |
Molekulargewicht |
274.60 g/mol |
IUPAC-Name |
nickel;sulfanylidenetungsten |
InChI |
InChI=1S/Ni.S.W |
InChI-Schlüssel |
XOROUWAJDBBCRC-UHFFFAOYSA-N |
Kanonische SMILES |
S=[W].[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


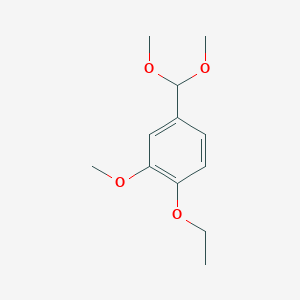
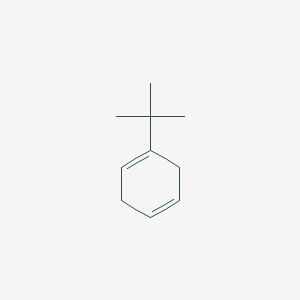
![5,5'-Bis[(2,4-dinitrophenyl)sulfanyl]-2,2'-bi-1,3,4-thiadiazole](/img/structure/B14363351.png)
![1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14363357.png)

![1-(1-Azaspiro[5.5]undec-7-en-1-yl)ethan-1-one](/img/structure/B14363370.png)
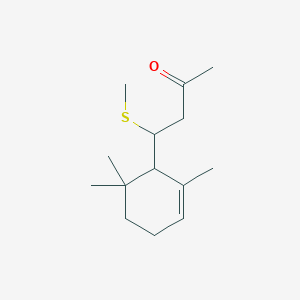
![2-[2-(Naphthalen-1-yl)prop-1-en-1-yl]-1-phenylquinolin-1-ium perchlorate](/img/structure/B14363379.png)
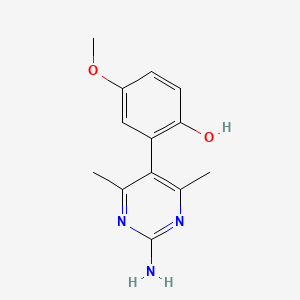
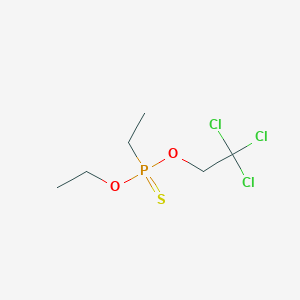
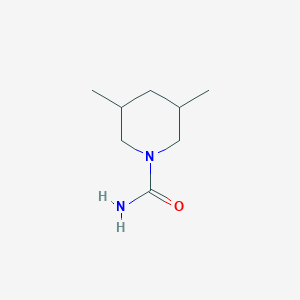
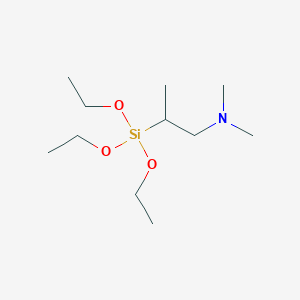

![N~1~-Propyl-N~1~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14363409.png)
